molecular formula C22H18N4O4 B11606813 4-{4-[(4-methoxyphenyl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one

4-{4-[(4-methoxyphenyl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one

Cat. No.: B11606813
M. Wt: 402.4 g/mol
InChI Key: OZKYQYOBCQIJPJ-UHFFFAOYSA-N
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Description

4-{4-[(4-METHOXYPHENYL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a methoxyphenyl group, a nitrophenyl group, and a dihydrophthalazinone core

Preparation Methods

The synthesis of 4-{4-[(4-METHOXYPHENYL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reduction of Schiff bases, which are formed by the condensation of primary amines with aldehydes or ketones. The reduction is often carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-{4-[(4-METHOXYPHENYL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The methoxyphenyl group may also contribute to its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar compounds include:

These compounds share structural similarities with 4-{4-[(4-METHOXYPHENYL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE but differ in their specific functional groups and overall reactivity. The presence of the nitro group in the title compound makes it unique, as it can undergo specific reduction and substitution reactions that are not possible with the other compounds.

Properties

Molecular Formula

C22H18N4O4

Molecular Weight

402.4 g/mol

IUPAC Name

4-[4-(4-methoxyanilino)-3-nitrophenyl]-2-methylphthalazin-1-one

InChI

InChI=1S/C22H18N4O4/c1-25-22(27)18-6-4-3-5-17(18)21(24-25)14-7-12-19(20(13-14)26(28)29)23-15-8-10-16(30-2)11-9-15/h3-13,23H,1-2H3

InChI Key

OZKYQYOBCQIJPJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=C(C=C3)NC4=CC=C(C=C4)OC)[N+](=O)[O-]

Origin of Product

United States

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